N-[4-(dimethylamino)benzyl]valine
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Overview
Description
“N-[4-(dimethylamino)benzyl]valine” is a compound that likely contains an amino acid valine linked to a benzyl group that is substituted with a dimethylamino group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of the valine amino acid backbone, with the carboxyl group likely involved in forming a bond with the benzyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Activity
Research has highlighted the synthesis of various amino acid derivatives, including valine, utilizing N-protected L-amino acids coupled with benzoic and nicotinic acid hydrazides. These compounds, after synthesis, showed antimicrobial activity against common pathogens like S. aureus and E. coli, demonstrating the potential for developing new antimicrobial agents (Sherine N. Khattab, 2005).
Catalysis and Ligand Behavior
A study on the stereoselective formation of Cp*IrCl complexes with N,N-dimethylamino acids, including valine, revealed insights into the chelating behavior of these compounds. The valine complex exhibited a cis-arrangement, showcasing the compound's potential in catalytic applications and ligand design (D. Grotjahn, C. Joubran, J. Hubbard, 1996).
Peptide Synthesis
Research on carbodiimide-mediated reactions in peptide synthesis has identified the role of N-alkoxycarbonylamino acids, including derivatives of valine, in forming 2-alkoxy-5(4H)-oxazolones. These findings contribute to understanding the mechanisms behind peptide bond formation, presenting implications for synthetic and medicinal chemistry (N. Leo Benoiton, Francis M.F. Chen, 1981).
Corrosion Inhibition
A study on the use of 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel in acidic solutions demonstrated the compound's effectiveness in protecting metal surfaces. This research not only provides insights into corrosion prevention strategies but also expands the application of N-[4-(dimethylamino)benzyl]valine derivatives in materials science (Dharmendra Singh, Santosh Kumar, G. Udayabhanu, R. John, 2016).
Antimicrobial Properties
Compounds derived from amino acids, including N-4-(dimethylamino)benzalidene Valine, have been synthesized and assessed for their bacterial growth inhibitory properties. These studies contribute to the search for new antimicrobial agents and highlight the versatility of this compound derivatives in therapeutic applications (James Tembei Titah, Coulibaly Wacothon Karime, Kevin D. Chambers, Á. Balogh, K. Joannou, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)13(14(17)18)15-9-11-5-7-12(8-6-11)16(3)4/h5-8,10,13,15H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCDGBSYXBTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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